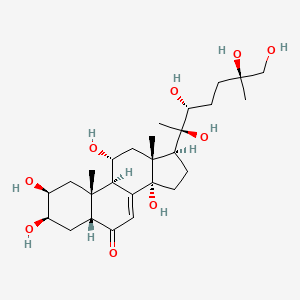

(25S)-11alpha,20,26-trihydroxyecdysone

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H44O9 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R,6S)-2,3,6,7-tetrahydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O9/c1-23(34,13-28)7-6-21(33)26(4,35)20-5-8-27(36)15-10-16(29)14-9-17(30)18(31)11-24(14,2)22(15)19(32)12-25(20,27)3/h10,14,17-22,28,30-36H,5-9,11-13H2,1-4H3/t14-,17+,18-,19+,20-,21+,22+,23-,24-,25+,26+,27+/m0/s1 |

InChI Key |

KLDBEDBIBHZKCM-RPVATTIGSA-N |

Isomeric SMILES |

C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CC[C@@](C)(CO)O)O)O)O)O |

Canonical SMILES |

CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(CO)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biogeographical Distribution of 25s 11alpha,20,26 Trihydroxyecdysone

Botanical Families and Species Exhibiting Presence of (25S)-11alpha,20,26-trihydroxyecdysone

Phytoecdysteroids are found in a wide array of plant families, including Amaranthaceae, Asteraceae, Blechnaceae, Caryophyllaceae, Commelinaceae, and Dioscoreaceae. mdpi.com Specifically, the compound 11alpha,20,26-trihydroxyecdysone has been identified within the Asparagaceae family (previously classified under Liliaceae). mdpi.com

The primary species reported to contain 11alpha,20,26-trihydroxyecdysone is Asparagus filicinus . mdpi.comnih.gov It is important to note that while the presence of 11alpha,20,26-trihydroxyecdysone in this species is documented, the specific stereochemistry at the C-25 position, which would definitively identify it as the (25S) isomer, is not consistently specified in the reviewed scientific literature. Therefore, information regarding this specific isomer is limited.

Geographic and Ecological Habitats of Producing Organisms

The primary plant species associated with 11alpha,20,26-trihydroxyecdysone, Asparagus filicinus, has a distinct geographical and ecological distribution.

Geographic Distribution: Asparagus filicinus is native to East Asia. Its range extends across several countries, including:

China

India

Nepal

Myanmar

Thailand

Vietnam

Ecological Habitats: This plant species thrives in specific environmental conditions. It is typically found in:

Forests and thickets

Shady and moist areas along valleys

Cool, high-altitude regions, generally between 1200 and 3000 meters.

Quantitative Distribution and Accumulation Patterns within Plant Tissues

The concentration of phytoecdysteroids can vary significantly between different parts of a plant and may also be influenced by the season. Generally, higher concentrations of these compounds are found in the roots and newly developing parts of the plant, such as shoots.

To provide context on the ecdysteroid content of this species, the table below presents available data on the concentration of major ecdysteroids found in the roots of Asparagus filicinus.

Interactive Data Table: Ecdysteroid Content in Asparagus filicinus Roots

| Compound Name | Concentration (mg/g of dry weight) | Notes |

| 20-Hydroxyecdysone (B1671079) | Reported as a major component | Precise quantification varies between studies. |

| Ecdysone (B1671078) | Present | Quantitative data is limited. |

| Ajugasterone C | Present | Quantitative data is limited. |

| 11alpha,20,26-trihydroxyecdysone | Presence reported, but quantitative data is not available. | Stereochemistry at C-25 is not specified in literature. |

Biosynthesis and Metabolic Pathways of 25s 11alpha,20,26 Trihydroxyecdysone

Precursor Compounds and Initial Biosynthetic Steps in Plants (e.g., Mevalonate (B85504) Pathway from cholesterol or plant sterols)

The journey to synthesizing complex phytoecdysteroids like (25S)-11alpha,20,26-trihydroxyecdysone in plants begins with the mevalonate pathway. nih.gov This fundamental metabolic route uses acetyl-CoA as the initial precursor molecule. nih.gov Through a sequence of enzymatic steps, six of these initial units are condensed to form intermediates like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net

These five-carbon isoprene (B109036) units are further assembled into the thirty-carbon triterpenoid (B12794562) squalene, which then undergoes epoxidation and cyclization to yield sterols. researchgate.net Cholesterol is a key sterol intermediate in the biosynthesis of ecdysteroids. researchgate.net Plants, unlike many insects, possess the full enzymatic machinery to synthesize their own sterols from simpler precursors. nih.gov From the foundational C27 cholest-7-en-6-one backbone, a series of oxidative modifications, primarily hydroxylations, are required to build the final ecdysteroid structure.

Enzymatic Transformations and Specific Hydroxylation Steps leading to this compound

The structural identity of this compound is defined by the presence of hydroxyl groups at specific carbon positions: C-11 (in the alpha orientation), C-20, and C-26. The formation of these hydroxyl groups from a sterol precursor is accomplished through a series of specific enzymatic reactions.

These hydroxylation reactions are predominantly catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs). nih.gov While the specific CYP enzymes from Vitex canescens have not been characterized, the mechanism is well-established in the biosynthesis of other steroids in various organisms. nih.govwikipedia.org The process involves the following key steps:

11α-hydroxylation: This is a crucial step that distinguishes this compound from more common ecdysteroids like 20-hydroxyecdysone (B1671079). An 11α-hydroxylase, a type of CYP enzyme, introduces a hydroxyl group at the C-11 position of the steroid nucleus. nih.govnih.gov Fungal CYPs are known to perform this specific regio- and stereoselective hydroxylation. nih.gov

20-hydroxylation: A 20-hydroxylase enzyme acts on the sterol side chain to add a hydroxyl group at the C-20 position.

26-hydroxylation: The terminal carbon of the side chain, C-26, is hydroxylated by a 26-hydroxylase, which is also typically a cytochrome P450-dependent oxidase. nih.gov

The sequence of these hydroxylation events can vary between species and can lead to a wide diversity of ecdysteroid structures found in nature. mdpi.com

Comparative Analysis of Biosynthetic Routes for Related Ecdysteroids

The biosynthetic pathway leading to this compound can be understood by comparing it to the pathways of other well-known ecdysteroids, such as 20-hydroxyecdysone (the most common phytoecdysteroid) and turkesterone (B103). nih.govmdpi.com The primary difference lies in the specific set of hydroxylation enzymes expressed by the plant.

| Feature | This compound | 20-Hydroxyecdysone | Turkesterone (11α-hydroxy-20-hydroxyecdysone) |

|---|---|---|---|

| Key Hydroxyl Groups | C-11(α), C-20, C-26 | C-20 | C-11(α), C-20 |

| Required Hydroxylases (beyond basic ecdysone (B1671078) structure) | 11α-hydroxylase, 20-hydroxylase, 26-hydroxylase | 20-hydroxylase | 11α-hydroxylase, 20-hydroxylase |

| Common Plant Source(s) | Vitex canescens nih.gov | Cyanotis spp., Rhaponticum carthamoides, Spinacia oleracea mdpi.commdpi.com | Ajuga turkestanica mdpi.comnih.gov |

| Structural Relationship | A 26-hydroxylated version of turkesterone. | A common precursor or parallel product in many ecdysteroid pathways. | An 11α-hydroxylated version of 20-hydroxyecdysone. nih.gov |

The existence of this variety of ecdysteroids suggests that plants utilize a "combinatorial" approach to biosynthesis, where a network of enzymes with non-stringent substrate specificity can create a diverse array of defensive compounds from a few common intermediates. mdpi.com

Molecular Mechanisms of Action of 25s 11alpha,20,26 Trihydroxyecdysone

Ecdysteroid Receptor (EcR-USP) Binding and Activation in Insect Models

The principal mechanism of ecdysteroid action in insects is initiated by the binding to a heterodimeric nuclear receptor complex composed of the ecdysone (B1671078) receptor (EcR) and the ultraspiracle protein (USP), a homolog of the vertebrate retinoid X receptor (RXR). kyoto-u.ac.jp This interaction triggers a cascade of molecular events leading to changes in gene expression that orchestrate key developmental processes such as molting and metamorphosis.

The binding of an ecdysteroid ligand, such as (25S)-11alpha,20,26-trihydroxyecdysone, to the ligand-binding domain (LBD) of the EcR subunit is a highly specific event. This interaction is driven by a network of hydrogen bonds and hydrophobic interactions between the steroid and amino acid residues within the LBD. For instance, studies with the potent ecdysteroid ponasterone A have shown that its binding affinity to the EcR is significantly enhanced when EcR is complexed with USP. nih.gov

The binding of the ligand induces a critical conformational change in the EcR-USP heterodimer. This alteration in three-dimensional structure is essential for the subsequent recruitment of coactivator proteins and the initiation of gene transcription. The ecdysone receptor possesses a remarkable ability to structurally adapt to different types of ligands, including nonsteroidal agonists. nih.gov This structural flexibility is, in part, due to a water-filled channel within the ligand-binding pocket that allows for the accommodation of various ligand structures. nih.gov

Table 1: Key Molecular Interactions in Ecdysteroid Receptor Activation

| Component | Role | Significance |

| This compound | Ligand | Initiates the signaling cascade by binding to the ecdysone receptor. |

| Ecdysone Receptor (EcR) | Nuclear Receptor | Directly binds the ecdysteroid, undergoing a conformational change. |

| Ultraspiracle Protein (USP) | Heterodimeric Partner | Forms a functional receptor complex with EcR, enhancing ligand binding affinity. nih.gov |

| Ligand-Binding Domain (LBD) | Receptor Region | The specific pocket within EcR where the ecdysteroid docks. |

| Coactivator Proteins | Transcriptional Machinery | Recruited to the activated EcR-USP complex to facilitate gene transcription. |

Following ligand binding and conformational changes, the activated EcR-USP complex binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes. This binding event initiates the transcription of a hierarchical cascade of genes.

The classic model of ecdysone-regulated gene expression, proposed by Ashburner and colleagues for Drosophila salivary glands, involves the direct activation of a small set of "early" genes. eje.cz These early genes encode transcription factors that, in turn, regulate the expression of a larger set of "late" genes responsible for the ultimate physiological responses. eje.cz In addition to this genomic pathway, ecdysteroids like 20-hydroxyecdysone (B1671079) (20E) can also induce rapid, non-genomic signaling through G protein-coupled receptors (GPCRs), leading to increases in intracellular calcium and the activation of protein kinases. nih.gov This non-genomic pathway can influence the genomic pathway, highlighting the complexity of ecdysteroid signaling. nih.gov For example, 20E has been shown to upregulate the expression of the dopamine receptor, which it then binds to, initiating a signaling cascade that represses feeding and promotes pupation in lepidopteran insects. semanticscholar.org

Intracellular Signaling Pathway Modulation in In Vitro Cellular Models (Non-Human Origin)

Beyond the canonical nuclear receptor pathway, ecdysteroids have been shown to modulate various intracellular signaling cascades in in vitro cellular models. These interactions can influence a range of cellular processes.

Research on 20E has demonstrated its ability to influence key signaling pathways that are central to cellular metabolism, growth, and stress response. For instance, the anabolic effects of 20E in murine C2C12 myotubes, leading to increased protein synthesis, are mediated through the phosphoinositide 3-kinase (PI3K)/Akt pathway. mdpi.com

Ecdysteroids have also been implicated in the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress. mdpi.com Activation of this pathway can protect cells from oxidative damage. nih.govnih.gov Furthermore, there is evidence of crosstalk between the Nrf2 and the nuclear factor-kappa B (NF-κB) signaling pathways, both of which can be influenced by bioactive compounds. mdpi.com The mitogen-activated protein kinase (MAPK) pathway is another target, with 20E shown to inhibit p38MAPK-dependent activity, contributing to its anti-apoptotic effects. mdpi.com

The engagement of these signaling pathways by ecdysteroids leads to the regulation of fundamental cellular processes.

Protein Synthesis: As mentioned, activation of the PI3K/Akt pathway by 20E stimulates protein synthesis in muscle cells. mdpi.com

Glucose Metabolism: Ecdysteroids have demonstrated anti-hyperglycemic effects, suggesting a role in modulating glucose metabolism. mdpi.com

Cellular Differentiation: The role of ecdysteroids in insect metamorphosis is a prime example of their ability to drive cellular differentiation and development.

Apoptosis: 20E has been shown to exert anti-apoptotic effects in various cell models, in part by inhibiting the p38MAPK pathway and through its antioxidant capacity via the Akt/Nrf2/HO-1 signaling axis. mdpi.com In insect models, 20E can also promote apoptosis, as seen in the degradation of the larval midgut during metamorphosis, a process involving calcium influx. nih.gov

Table 2: Modulation of Intracellular Signaling Pathways and Cellular Processes by Ecdysteroids

| Signaling Pathway | Cellular Process Affected | Example from Ecdysteroid Research |

| PI3K/Akt | Protein Synthesis, Cell Survival | 20E stimulates protein synthesis in myotubes. mdpi.com |

| MAPK | Apoptosis, Inflammation | 20E can inhibit p38MAPK activity, protecting against apoptosis. mdpi.com |

| NF-κB | Inflammation, Immune Response | Potential for crosstalk with the Nrf2 pathway. mdpi.com |

| Nrf2/HO-1 | Antioxidant Response, Cytoprotection | 20E can elevate Nrf2 and HO-1 expression, protecting against oxidative stress. mdpi.com |

Structure-Activity Relationship Studies for Receptor Binding and Biological Efficacy

The biological activity of ecdysteroids is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies aim to elucidate the chemical features that are critical for receptor binding and subsequent biological responses. researchgate.netmdpi.comnih.govnih.gov

Key structural features of ecdysteroids that are generally considered important for high biological activity include:

A cis-fused A/B ring junction.

A 6-keto group.

A 14α-hydroxyl group.

A full sterol side chain.

The presence and stereochemistry of hydroxyl groups on the steroid nucleus and the side chain significantly influence binding affinity and efficacy. For instance, the hydroxyl group at C-20 is associated with anabolic activity, while a hydroxyl group at C-11 is considered essential for the anabolic activity of turkesterone (B103). researchgate.net The hydroxylation at C-26, as seen in this compound, is a known metabolic pathway for ecdysteroid inactivation in some insects, suggesting that this modification could modulate the compound's biological half-life and activity. mdpi.com

Analytical Methodologies for Isolation, Detection, and Quantification of 25s 11alpha,20,26 Trihydroxyecdysone

Extraction and Purification Techniques from Biological Matrices

The initial step in the analysis of (25S)-11alpha,20,26-trihydroxyecdysone from a biological matrix, such as a plant source, would involve its extraction and purification. Plants of the genus Silene are known to produce a wide array of ecdysteroids, including those with 26-hydroxyl groups, making them a potential source for such compounds. u-szeged.hu

A typical extraction and purification workflow would likely involve the following steps:

Solid-Liquid Extraction: The dried and powdered biological material (e.g., roots or aerial parts of a plant) would be subjected to extraction with a polar solvent. Methanol (B129727) is a common choice for this purpose. u-szeged.hu

Liquid-Liquid Partitioning: The crude extract would then be partitioned between an aqueous and an immiscible organic solvent to remove nonpolar constituents like lipids.

Column Chromatography: The resulting extract would be subjected to a series of column chromatographic steps for further purification. Common stationary phases include:

Silica Gel: For initial fractionation based on polarity.

Reversed-Phase Silica Gel (e.g., C18): This is a powerful technique for separating ecdysteroids. Elution is typically carried out with a gradient of water and an organic solvent like methanol or acetonitrile (B52724).

Polyamide: This has also been used in the purification of ecdysteroids from plant extracts. u-szeged.hu

The fractions collected from each chromatographic step would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC), to track the presence of the target compound.

Chromatographic Separation Methods (e.g., HPLC-DAD-MS, LC-MS/MS, RP-SPE)

High-performance liquid chromatography (HPLC) is the cornerstone for the analytical and preparative separation of ecdysteroids. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most probable choice.

HPLC with Diode-Array Detection (HPLC-DAD): Ecdysteroids possess a characteristic UV chromophore (an α,β-unsaturated carbonyl group in the B-ring), which allows for their detection by UV spectroscopy, typically around 242 nm. A diode-array detector (DAD) would provide UV spectra of the eluting peaks, aiding in the initial identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): Coupling HPLC with a mass spectrometer provides a highly sensitive and selective method for the detection and quantification of ecdysteroids. nih.gov

Electrospray Ionization (ESI): This is a soft ionization technique commonly used for the analysis of ecdysteroids, typically in positive ion mode.

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which are crucial for determining the elemental composition of the parent ion and its fragments, thereby confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected parent ion to produce a characteristic fragmentation pattern. This is invaluable for structural elucidation and for developing highly selective quantitative methods using Multiple Reaction Monitoring (MRM).

Table 1: Representative HPLC and LC-MS/MS Parameters for Ecdysteroid Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile or methanol |

| Detection | DAD (242 nm), ESI-MS (positive mode) |

| MS/MS Transitions | Specific to the compound, involving loss of water molecules and side-chain cleavage |

Reversed-Phase Solid-Phase Extraction (RP-SPE): SPE cartridges with a C18 stationary phase are frequently used for the pre-concentration and clean-up of ecdysteroids from complex biological extracts before HPLC or LC-MS analysis. nih.gov

Spectroscopic Characterization Techniques (e.g., NMR, High-Resolution Mass Spectrometry for structural confirmation)

The unambiguous structural elucidation of a novel compound like this compound would heavily rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: Would provide information on the number and connectivity of protons in the molecule. The presence of an 11α-hydroxyl group would likely influence the chemical shifts of nearby protons, such as H-9 and H-12.

¹³C-NMR: Would determine the number of carbon atoms and their chemical environment. The chemical shifts of C-11, C-20, C-25, and C-26 would be of particular interest.

2D-NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the complete connectivity of the molecule and for assigning all proton and carbon signals.

Table 2: Predicted Key ¹H and ¹³C NMR Signals for this compound (based on known data for related ecdysteroids)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-7 | ~5.8 | - |

| H-11β | ~4.0 | - |

| C-6 | - | ~200 |

| C-11 | - | ~69 |

| C-20 | - | ~78 |

| C-25 | - | ~73 |

| C-26 | ~3.4-3.6 | ~69 |

It is important to note that these are predicted values and actual experimental data would be required for confirmation.

High-Resolution Mass Spectrometry (HRMS): As mentioned earlier, HRMS is critical for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion. For C₂₇H₄₄O₉, the expected exact mass would be a key confirmatory data point. nih.gov The fragmentation pattern in MS/MS would show characteristic losses of water molecules from the steroid nucleus and the side chain, as well as cleavage of the side chain, which would help to confirm the positions of the hydroxyl groups.

Bioassays for Ecdysteroid Activity Profiling (e.g., Drosophila melanogaster BII cell bioassay)

To determine the biological activity of this compound as an ecdysteroid, a bioassay would be employed. The Drosophila melanogaster BII cell bioassay is a well-established and sensitive in vitro method for this purpose. nih.gov

Principle of the Assay: The BII cell line is derived from Drosophila and is responsive to ecdysteroids. These cells have been genetically modified to express a reporter gene (e.g., β-galactosidase or luciferase) under the control of an ecdysteroid-responsive promoter. When an active ecdysteroid is added to the cell culture, it binds to the ecdysone (B1671078) receptor (EcR), leading to the activation of the reporter gene. The resulting enzyme activity can be easily measured and is proportional to the ecdysteroid activity of the tested compound.

Agonist and Antagonist Activity: This bioassay can be used to determine both the agonist (hormone-mimicking) and antagonist (hormone-blocking) activities of a compound. nih.gov

Structure-Activity Relationship: The bioactivity of 11α-acyl derivatives of turkesterone (B103) (an 11α-hydroxyecdysteroid) has been investigated using the BII cell bioassay. nih.gov These studies have shown that modifications at the C-11 position can influence the biological activity, highlighting the importance of this position for receptor interaction. nih.gov Therefore, testing this compound in this assay would provide valuable insights into its hormonal activity and contribute to the understanding of structure-activity relationships in the ecdysteroid family.

Ecological and Evolutionary Significance of 25s 11alpha,20,26 Trihydroxyecdysone

Co-evolutionary Dynamics between Plants and Herbivores

The presence of phytoecdysteroids in plants is a classic example of co-evolution, an evolutionary process where two or more species reciprocally affect each other's evolution. nih.gov Plants producing these compounds gain a selective advantage by deterring or disrupting the life cycle of insect herbivores, while herbivores are, in turn, under pressure to evolve mechanisms to overcome these defenses.

Phytoecdysteroids, including potentially (25S)-11alpha,20,26-trihydroxyecdysone, act as potent feeding deterrents and endocrine disruptors to non-adapted insects. scilit.commdpi.com When ingested, these compounds can interfere with the insect's molting process, leading to premature molting, developmental abnormalities, and even death. researchgate.net This disruption of a fundamental physiological process creates strong selective pressure on insect populations to develop resistance.

The "co-evolutionary arms race" model suggests a continuous escalation of defense and counter-defense mechanisms. nih.gov Plants may evolve novel phytoecdysteroids or alter the concentrations of existing ones, while herbivores may develop mechanisms for detoxification, sequestration, or target site insensitivity. nih.gov For instance, some specialized herbivores have evolved the ability to tolerate high concentrations of phytoecdysteroids. researchgate.net This dynamic interplay drives the diversification of both plant chemical defenses and insect adaptations, contributing to the immense biodiversity observed in terrestrial ecosystems.

The recent identification of (20R)-5β,11α,20-trihydroxyecdysone, an isomer of the subject compound, in Dioscorea dumetorum marks the first report of phytoecdysteroids in the Dioscoreaceae family. ishs.org This discovery opens up new avenues for studying the co-evolutionary dynamics between yams and their insect herbivores. The specific role of this compound within this dynamic is a compelling area for future research.

| Plant Family | Known Phytoecdysteroid-Producing Genera | Documented Herbivore Interactions |

| Amaranthaceae | Spinacia, Chenopodium, Amaranthus | Deterrence of various insect species, though some specialist herbivores show tolerance. |

| Dioscoreaceae | Dioscorea | First report of phytoecdysteroids in 2008; specific herbivore interactions with these compounds are under investigation. ishs.org |

| Polypodiaceae | Polypodium | High concentrations of ecdysteroids deter a broad range of insect herbivores. |

| Lamiaceae | Ajuga, Serratula | Used in traditional medicine and known for high phytoecdysteroid content, suggesting a long history of herbivore pressure. |

Role in Plant Adaptation to Biotic and Abiotic Stress

The ability of a plant to adapt to its environment is crucial for its survival and reproductive success. Phytoecdysteroids play a significant role in this adaptation, particularly in response to both biotic (living) and abiotic (non-living) stresses.

Biotic Stress: The primary biotic stress for many plants is herbivory. The production of phytoecdysteroids is a key adaptive trait for defense against insect and nematode predation. researchgate.net In some plants, the synthesis of these compounds is inducible, meaning their production increases in response to tissue damage caused by herbivores. nih.gov This targeted response allows the plant to conserve resources when not under attack and mount a robust defense when threatened. The presence of this compound in Dioscorea species likely contributes to their defense against a suite of herbivores, although specific insecticidal activity for this compound has yet to be documented.

Abiotic Stress: Emerging evidence suggests that phytoecdysteroids may also be involved in the response to abiotic stresses such as drought, salinity, and temperature extremes. nih.gov While the precise mechanisms are still being elucidated, these compounds may act as signaling molecules or protectants that help mitigate cellular damage caused by environmental stressors. For example, studies on other plant species have shown that the application of certain phytoecdysteroids can enhance tolerance to various abiotic stresses. mdpi.commdpi.com The potential role of this compound in the abiotic stress response of Dioscorea is an important area for future investigation, especially given the agricultural significance of yams and the increasing challenges posed by climate change. cgiar.org

| Stress Factor | General Role of Phytoecdysteroids | Potential Role of this compound |

| Biotic (Herbivory) | Act as feeding deterrents and endocrine disruptors to non-adapted insects. Production can be induced by insect damage. researchgate.netnih.gov | Likely contributes to the defense of Dioscorea dumetorum against insect herbivores. Specific targets and efficacy are unknown. |

| Biotic (Nematodes) | Can reduce infestation by plant-parasitic nematodes. researchgate.net | Potential nematicidal properties, though not yet studied. |

| Abiotic (Drought, Salinity, Temperature) | May enhance stress tolerance by mitigating oxidative damage and acting as signaling molecules. nih.govmdpi.com | Could play a role in the adaptation of Dioscorea species to challenging environmental conditions. This is a hypothesis requiring experimental validation. |

Biodiversity and Chemodiversity Implications of Phytoecdysteroids

The vast structural diversity of phytoecdysteroids is a testament to the evolutionary pressures that have shaped plant chemical defenses. This "chemodiversity" has profound implications for biodiversity at multiple ecological levels.

The presence and diversity of phytoecdysteroids within a plant community can influence the composition and abundance of herbivore populations. mdpi.com Areas with a high diversity of chemical defenses may support a more specialized and diverse herbivore fauna, as different insects adapt to feed on specific host plants with unique chemical profiles. Conversely, the presence of highly effective phytoecdysteroids may exclude generalist herbivores, thereby structuring the insect community.

From an evolutionary perspective, the diversification of phytoecdysteroids within a plant lineage can contribute to the process of speciation. As plant populations adapt to different herbivore pressures in different geographic locations, they may evolve distinct chemical phenotypes. Over time, these differences can lead to reproductive isolation and the formation of new species. The discovery of a novel phytoecdysteroid in Dioscorea dumetorum suggests that the Dioscoreaceae family could be a source of significant and unexplored chemodiversity. ishs.org

The study of this compound and other phytoecdysteroids is not only crucial for understanding fundamental ecological and evolutionary processes but also has potential practical applications. A deeper knowledge of these compounds could inform the development of new strategies for pest management and the breeding of more resilient crop varieties.

Agricultural and Biotechnological Applications of 25s 11alpha,20,26 Trihydroxyecdysone

Development of Eco-friendly Insecticides and Pest Control Agents

Phytoecdysteroids, including compounds like (25S)-11alpha,20,26-trihydroxyecdysone, represent a promising avenue for developing eco-friendly insecticides. Plants naturally produce these secondary metabolites as a chemical defense mechanism against phytophagous (plant-eating) insects. nih.gov The insecticidal action of phytoecdysteroids stems from their ability to disrupt the delicate hormonal balance that governs molting and metamorphosis in insects. nih.gov

When ingested by susceptible insects, these compounds mimic the action of the native molting hormone, 20-hydroxyecdysone (B1671079), leading to premature and incomplete molting, metabolic disturbances, and ultimately, mortality. nih.gov This mode of action offers a degree of specificity against insects while being biologically inert in vertebrates, which lack ecdysone (B1671078) receptors. This targeted activity makes phytoecdysteroids attractive candidates for biopesticides that would have minimal impact on non-target organisms and the environment.

Research into phytoecdysteroids as pest control agents focuses on their potential to provide a biodegradable and less toxic alternative to conventional synthetic insecticides. Their role as allelochemicals in nature suggests a pre-existing ecological function that can be harnessed for crop protection. researchgate.net However, detailed research and specific efficacy data concerning the individual insecticidal activity of this compound are not extensively documented in publicly available literature. Most studies focus on more abundant phytoecdysteroids or general extracts.

Applications in Aquaculture and Animal Husbandry (Non-Human Growth Modulation)

The anabolic properties of phytoecdysteroids have generated interest in their potential application for growth modulation in non-human animals, particularly in aquaculture and livestock farming. mdpi.com Phytoecdysteroids are known to stimulate protein synthesis and promote anabolic processes, which can contribute to increased body mass. mdpi.comnih.gov These effects are not mediated through the same androgenic receptors as traditional anabolic steroids, suggesting a different mechanism of action and a potentially safer profile. nih.gov

Studies have documented the growth-enhancing properties of ecdysteroids in various animal species. mdpi.com For instance, research has shown that certain ecdysteroids can increase the body mass of Japanese quail and have been investigated in other species like rats and cattle. mdpi.com These findings suggest a potential to improve feed conversion efficiency and promote muscle growth in food-producing animals. mdpi.comnih.gov In aquaculture, optimizing growth rates is a primary objective, and feed additives that can safely enhance growth are of significant commercial interest. While studies have explored the use of various alternative feed ingredients, such as insect meals, in diets for fish like rainbow trout e-fas.org, direct research into the supplementation with specific phytoecdysteroids like this compound is limited. The broader anabolic effects of the ecdysteroid class provide a scientific basis for future investigation in this area. mdpi.com

Genetic Engineering Approaches for Modulating Phytoecdysteroid Production in Crop Plants

The production of phytoecdysteroids in non-host plants or the enhancement of their synthesis in producer plants through genetic engineering is an area of active biotechnological research. Phytoecdysteroids are synthesized via the mevalonate (B85504) (MVA) pathway, which also produces other essential sterols. mdpi.comresearchgate.net However, the expression of the full biosynthetic pathway is limited to a small percentage of plant species, and even in these, the concentration of the compounds can be low. researchgate.net

Metabolic engineering offers a powerful toolkit to increase the yield of these valuable secondary metabolites. nih.gov Strategies involve the manipulation of genes encoding key enzymes or regulatory factors within the biosynthetic pathway. frontiersin.org By overexpressing genes for rate-limiting enzymes or co-expressing multiple genes, the metabolic flux can be directed towards the desired phytoecdysteroid. frontiersin.org Conversely, silencing genes in competing metabolic branches can also free up precursors for the target pathway. These approaches have been successfully applied to enhance the production of other complex plant-derived compounds like alkaloids and terpenoids. nih.govfrontiersin.org

The table below outlines potential genetic engineering strategies that could be applied to modulate phytoecdysteroid production.

| Strategy | Description | Key Target Genes/Factors | Potential Outcome |

| Enzyme Overexpression | Introducing and expressing genes that code for rate-limiting enzymes in the phytoecdysteroid biosynthetic pathway. | HMG-CoA reductase (HMGR), DXS, GGDS | Increased precursor supply and overall pathway flux. |

| Transcription Factor Regulation | Overexpressing transcription factors that positively regulate the genes of the entire biosynthetic pathway. | MYC2 (as an example from related pathways) | Coordinated upregulation of multiple pathway genes. |

| Suppression of Competing Pathways | Using gene silencing techniques (e.g., RNAi, CRISPR-Cas9) to downregulate enzymes in metabolic pathways that compete for the same precursors. | Genes in sterol or brassinosteroid synthesis | Diversion of metabolic precursors towards phytoecdysteroid production. |

| Hairy Root Culture Transformation | Using Agrobacterium rhizogenes to create transgenic "hairy root" cultures, which are often genetically stable and have high growth rates for secondary metabolite production. | Introduction of pathway or regulatory genes | High-yield, contained production of phytoecdysteroids in bioreactors. |

Future Research Directions and Unanswered Questions in 25s 11alpha,20,26 Trihydroxyecdysone Studies

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

A significant gap in our understanding of (25S)-11alpha,20,26-trihydroxyecdysone lies in its formation within plants. The biosynthetic pathway of phytoecdysteroids is known to originate from the mevalonate (B85504) pathway, utilizing acetyl-CoA as a precursor to produce sterols like cholesterol. mdpi.comnih.govnih.gov However, the specific enzymatic steps that convert these sterol precursors into the final, highly hydroxylated structure of this compound are largely uncharacterized.

In insects, the terminal hydroxylation steps of ecdysteroid biosynthesis are well-documented and involve a series of cytochrome P450 monooxygenases, collectively known as the "Halloween genes" (e.g., Phantom, Disembodied, Shadow, and Shade). tandfonline.comtandfonline.comnih.gov These enzymes are responsible for hydroxylations at key positions on the steroid nucleus. Future research must focus on identifying the plant orthologs or analogous enzymes capable of site-specific hydroxylations at the C-11, C-20, and C-26 positions. The presence of turkesterone (B103), another phytoecdysteroid with an 11α-hydroxyl group, suggests that 11α-hydroxylating enzymes are present in the plant kingdom. researchgate.netnih.govoup.com Identifying and characterizing these enzymes through techniques like transcriptomics, proteomics, and gene silencing will be crucial.

Furthermore, the regulatory networks governing the expression of these biosynthetic genes in plants are poorly understood. In insects, a complex network of transcription factors and signaling pathways modulates the expression of Halloween genes. nih.gov In plants, evidence suggests that phytohormones such as jasmonates can induce the production of ecdysteroids, particularly as a defense response. mdpi.comnih.gov Future investigations should aim to unravel the transcription factors and signaling cascades that respond to developmental cues and environmental stresses to regulate the synthesis of this compound.

Table 1: Key Unanswered Questions in this compound Biosynthesis

| Research Question | Potential Methodologies | Rationale |

| What are the specific cytochrome P450s or other enzymes responsible for the 11α-, 20-, and 26-hydroxylations? | Transcriptome analysis of ecdysteroid-producing plants, heterologous expression of candidate genes, CRISPR/Cas9-mediated gene knockout. | To identify the key enzymatic machinery for targeted biotechnological production and to understand the evolutionary origin of the pathway. |

| How is the expression of these biosynthetic genes regulated at the transcriptional level? | Yeast one-hybrid (Y1H) screening to find interacting transcription factors, ChIP-sequencing to identify binding sites. | To understand how plants control the production of this compound in response to internal and external signals. |

| What is the role of subcellular compartmentalization in the biosynthetic pathway? | Subcellular fractionation and proteomic analysis of organelles from ecdysteroid-producing plant cells. | To determine where the different biosynthetic steps occur and how intermediates are transported. |

Identification of Additional Molecular Targets and Signaling Pathways

The primary molecular target of ecdysteroids in insects is the ecdysone (B1671078) receptor (EcR), a nuclear hormone receptor that forms a heterodimer with the Ultraspiracle protein (USP). researchgate.net The binding of an ecdysteroid to this complex initiates a transcriptional cascade that controls molting and metamorphosis. Studies on turkesterone, which also has an 11α-hydroxyl group, have shown that it can bind to the insect EcR, suggesting that the 11α-hydroxylation does not abolish receptor interaction. nih.govoup.com However, how this modification affects binding affinity and downstream signaling compared to 20-hydroxyecdysone (B1671079) is an open question.

A more profound mystery is the molecular target of this compound in plants and vertebrates. While phytoecdysteroids are believed to act as defensive compounds against insects, the possibility of an endogenous signaling role in plants has not been entirely dismissed, although no plant receptor has been identified to date. mdpi.com In mammals, some phytoecdysteroids are thought to exert their effects by interacting with targets like the estrogen receptor beta (ERβ). mdpi.com It is plausible that this compound has unique molecular targets or modulates known targets in a distinct manner due to its specific hydroxylation pattern. Future research should employ methods like affinity chromatography, yeast two-hybrid screening, and computational docking studies to identify binding partners and elucidate the signaling pathways modulated by this compound in various biological systems.

Exploration of Species-Specific Responses and Comparative Ecdysteroidomics

The distribution and concentration of phytoecdysteroids can vary significantly among different plant species, and even between different tissues of the same plant. nih.govresearchgate.net This diversity suggests species-specific adaptations and functions. The field of comparative ecdysteroidomics, while still nascent, holds the potential to unravel these differences. By systematically profiling the ecdysteroid content, including this compound, across a wide range of plant species, researchers could identify patterns related to taxonomy, ecological niche, or defensive strategies. The development of comprehensive metabolomics databases could aid in these large-scale comparisons. nih.gov

Such comparative studies could answer key questions: Is the production of this compound widespread or restricted to a few plant families? Do the relative levels of this compound compared to other ecdysteroids correlate with resistance to specific pests? Furthermore, on the consumer side, different insect species may exhibit varied responses to this particular ecdysteroid. Comparative studies on the effects of this compound on a panel of insect herbivores could reveal species-specific sensitivities, potentially linked to variations in their ecdysone receptor structure or metabolic detoxification pathways. This knowledge would be invaluable for understanding the ecological role of this compound and for potential applications in agriculture.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating (25S)-11α,20,26-trihydroxyecdysone from plant sources?

- Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques. For example, reversed-phase HPLC is effective for separating C-25 epimers of ecdysteroids, as demonstrated in Vitex canescens root bark . Polar fractions are often subjected to silica gel chromatography for preliminary purification. Validate purity via NMR spectroscopy and mass spectrometry.

Q. How can researchers confirm the biological activity of (25S)-11α,20,26-trihydroxyecdysone in ecdysteroid-sensitive assays?

- Answer : Use in vitro assays such as the Musca domestica (housefly) bioassay to assess molting activity. However, note that weak activity has been reported for this compound compared to 20-hydroxyecdysone . Pair these assays with receptor-binding studies (e.g., Drosophila melanogaster ecdysone receptor luciferase reporter systems) to quantify agonist/antagonist effects .

Q. What analytical techniques are critical for structural characterization of (25S)-11α,20,26-trihydroxyecdysone?

- Answer : Combine 1D/2D NMR (e.g., H, C, COSY, HSQC) to assign stereochemistry and hydroxyl group positions. High-resolution mass spectrometry (HRMS) confirms molecular formula (CHO) and exact mass. X-ray crystallography may resolve ambiguous stereocenters in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for (25S)-11α,20,26-trihydroxyecdysone?

- Answer : Discrepancies (e.g., weak activity in Musca assays vs. receptor-binding affinity) may arise from assay sensitivity or metabolic stability. Address this by:

- Conducting dose-response curves across multiple models (e.g., insect vs. mammalian cell lines).

- Validating metabolic stability via LC-MS to detect degradation products .

- Cross-referencing with structural analogs (e.g., 20-hydroxyecdysone) to identify activity-determining substituents .

Q. What experimental strategies are effective for studying the stereochemical influence of the 25S configuration on bioactivity?

- Answer : Synthesize or isolate both 25S and 25R epimers using chiral chromatography . Compare their activity in parallel assays (e.g., receptor activation, gene expression profiling). Molecular docking simulations can further predict interactions with ecdysone receptors .

Q. How can researchers design experiments to explore the biosynthetic pathway of (25S)-11α,20,26-trihydroxyecdysone in Vitex species?

- Answer : Use isotope labeling (e.g., C-glucose) in plant tissue cultures to trace precursor incorporation. Combine with transcriptomics to identify candidate cytochrome P450 enzymes involved in hydroxylation steps. Validate via heterologous expression in yeast or plant systems .

Q. What approaches are recommended for comparative studies between (25S)-11α,20,26-trihydroxyecdysone and its structural analogs (e.g., 20-hydroxyecdysone)?

- Answer : Perform structure-activity relationship (SAR) analyses by:

- Modifying hydroxyl groups (e.g., acetylation, methylation) to assess functional importance.

- Testing analogs in autophagy or apoptosis assays, as ecdysteroids are known to modulate these pathways .

- Cross-referencing toxicity profiles using cell viability assays (e.g., MTT) .

Methodological Best Practices

- Data Validation : Use triplicate measurements in bioassays and apply statistical tests (e.g., ANOVA) to account for variability. Report confidence intervals for IC/EC values .

- Stereochemical Purity : Confirm via optical rotation and circular dichroism (CD) spectroscopy to avoid misinterpretation of bioactivity due to epimer contamination .

- Literature Cross-Referencing : Prioritize peer-reviewed journals (e.g., Phytochemistry, Journal of Natural Products) over vendor datasheets to ensure reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.